2-(prop-2-enoylamino)butane-2-sulfonic Acid
Overview
Description
2-(prop-2-enoylamino)butane-2-sulfonic acid is a versatile compound with the molecular formula C10H17NO6S and a molecular weight of 279.31 g/mol. This compound is primarily used in research and has shown potential in various scientific applications due to its unique chemical structure and properties.
Mechanism of Action
Target of Action
AA-AMPSA, also known as 2-(prop-2-enoylamino)butane-2-sulfonic Acid or prop-2-enoic acid;this compound, is a copolymer of acrylic acid and 2-acrylanmido-2-methylpropanesulfonic acid . It is primarily used in industrial cooling water systems, oilfield sewage reinjection systems, and metallurgical system water treatment . Its primary targets are calcium phosphate, calcium carbonate, and zinc scale in water .
Mode of Action
AA-AMPSA interacts with its targets by leveraging its carboxylic group for scale inhibition and dispersion, and its sulfonic acid group for strong polarity . This allows AA-AMPSA to have high calcium tolerance and good scale inhibition for its targets .
Biochemical Pathways
It is known that the compound is involved in the biosynthesis of eicosanoids, including the formation of ω-6 polyunsaturated fatty acids (pufas) and the synthesis of eicosanoids from eicosapentaenoic acid (epa) .
Pharmacokinetics
It is known that the compound is used in water systems, suggesting that it may have high water solubility . More research is needed to fully understand the ADME properties of AA-AMPSA.
Result of Action
The result of AA-AMPSA’s action is the significant inhibition of scale formation, particularly calcium phosphate, calcium carbonate, and zinc scale in water . It also prevents the sedimentation of ferric oxide .
Action Environment
The action of AA-AMPSA is influenced by environmental factors such as pH, alkalinity, and hardness of the water . It is particularly effective in water with high pH, high alkalinity, and high hardness . It can be used in combination with organophosphines and zinc salts, and is suitable for pH conditions of 7.0 to 9.5 .
Biochemical Analysis
Biochemical Properties
It is known that this compound is used in the formation of hybrid copolymer poly vinyl alcohol hydrogels, which are used for controlled release study of highly water-soluble antidepressant drug .
Molecular Mechanism
It is known to be involved in the formation of hybrid copolymer poly vinyl alcohol hydrogels
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(prop-2-enoylamino)butane-2-sulfonic acid typically involves the reaction of prop-2-enoic acid with butane-2-sulfonic acid under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to ensure high yield and purity. The reaction conditions, such as temperature and pH, are carefully monitored to optimize the synthesis process.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using advanced chemical reactors and continuous flow processes. The use of automated systems and real-time monitoring ensures consistent quality and high production efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(prop-2-enoylamino)butane-2-sulfonic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or neutral conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous conditions.
Substitution: Halogens, nucleophiles; various solvents and temperatures depending on the specific reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
2-(prop-2-enoylamino)butane-2-sulfonic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential antimicrobial properties and interactions with biological molecules.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers, coatings, and other materials.
Comparison with Similar Compounds
Similar Compounds
2-acrylamido-2-methylpropanesulfonic acid: Similar in structure but with different functional groups.
Acrylic acid-2-acrylamido-2-methylpropane sulfonic acid copolymer: A copolymer with similar sulfonic acid functionality.
Uniqueness
2-(prop-2-enoylamino)butane-2-sulfonic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological molecules makes it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
prop-2-enoic acid;2-(prop-2-enoylamino)butane-2-sulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO4S.C3H4O2/c1-4-6(9)8-7(3,5-2)13(10,11)12;1-2-3(4)5/h4H,1,5H2,2-3H3,(H,8,9)(H,10,11,12);2H,1H2,(H,4,5) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVDXQYOOUXSXMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(NC(=O)C=C)S(=O)(=O)O.C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50961031 | |
Record name | Prop-2-enoic acid--N-(2-sulfobutan-2-yl)prop-2-enimidic acid (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50961031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40623-75-4 | |
Record name | 2-Propenoic acid, polymer with 2-methyl-2-[(1-oxo-2-propen-1-yl)amino]-1-propanesulfonic acid | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Prop-2-enoic acid--N-(2-sulfobutan-2-yl)prop-2-enimidic acid (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50961031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Propenoic acid, polymer with 2-methyl-2-[(1-oxo-2-propen-1-yl)amino]-1-propanesulfonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.046 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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